1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three carbon atoms forming a triangular framework
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through various synthetic routes. One common method involves the continuous flow synthesis of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process involves generating [1.1.1]propellane on demand and transforming it into the desired compound through photochemical reactions . Industrial production methods may involve scaling up these synthetic routes to achieve higher throughput and yield.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Photochemical Reactions: Continuous photochemical transformations can be used to modify the bicyclic core and introduce new functional groups.
Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs.
Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic core and functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as fluoro-substituted bicyclo[1.1.1]pentanes . These compounds share the bicyclic core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact the compound’s reactivity, stability, and applications. For example, fluoro-substituted bicyclo[1.1.1]pentanes have been studied for their physicochemical properties and incorporated into drug structures .
Properties
Molecular Formula |
C12H12ClF |
---|---|
Molecular Weight |
210.67 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H12ClF/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2 |
InChI Key |
YYLVRFAAWQBWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)F)CCl |
Origin of Product |
United States |
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